1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine
Description
1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine is a pyrazole derivative featuring a halogenated benzyl substituent at the 1-position and an amine group at the 4-position of the pyrazole ring. The 4-chloro-3-fluorophenylmethyl group introduces both steric bulk and electronic effects due to the electron-withdrawing nature of chlorine and fluorine atoms. This compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors or anti-inflammatory agents, as structural analogues have demonstrated biological activity in related studies .
Properties
IUPAC Name |
1-[(4-chloro-3-fluorophenyl)methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c11-9-2-1-7(3-10(9)12)5-15-6-8(13)4-14-15/h1-4,6H,5,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVVPKFPGSPZGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)N)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with 4-aminopyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amine group of the pyrazole attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where the chlorine or fluorine atoms can be replaced by other substituents using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine has been investigated for its potential therapeutic applications due to its ability to inhibit key signaling pathways involved in various diseases.
- Mechanism of Action : The primary target of this compound is the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) , which plays a crucial role in the RAS/RAF/MEK/ERK signaling cascade responsible for cell growth and differentiation. By inhibiting ERK1/2 activity, the compound can disrupt tumor growth and inflammation processes .
Anti-inflammatory and Anticancer Properties
Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties. Its structural characteristics, particularly the halogen substituents (chlorine and fluorine), contribute to its biological efficacy by influencing interactions with biological targets.
The compound has shown promise in various biological assays, including:
- Antimicrobial Activity : Investigated for potential use against bacterial infections.
- Anti-inflammatory Activity : Demonstrated effects in reducing inflammation in preclinical models.
- Anticancer Activity : Exhibited cytotoxic effects on cancer cell lines, making it a candidate for further pharmacological development.
Organic Synthesis
In the field of organic chemistry, 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it for various applications, including the development of new pharmaceuticals and agrochemicals .
Material Science
The compound's chemical properties enable its application in developing new materials and chemical processes. Its versatility makes it suitable for various industrial applications where specific chemical reactivity is required.
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Positional Isomers of Halogenated Benzyl Substituents
a. 1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS 1001757-50-1)
- Structural Differences : The halogen substituents on the phenyl ring are at positions 2 (Cl) and 4 (F), compared to 4 (Cl) and 3 (F) in the target compound. Additionally, the amine group is at the pyrazole’s 3-position instead of 4.
- Steric Effects: The 2-chloro substituent may introduce steric hindrance, reducing accessibility to enzyme active sites compared to the 4-chloro-3-fluoro isomer .
b. 4-Chloro-1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine
- Structural Differences : This compound has a 2-chloro-4-fluorophenylmethyl group and a chlorine substituent at the pyrazole’s 4-position.
- The positional isomerism of the benzyl group could disrupt π-π stacking interactions critical for target binding .
Substitution on the Pyrazole Ring
a. 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
- Structural Differences : The benzyl group is replaced with a methyl group, and the amine is at the 5-position.
- Implications: Reduced Steric Bulk: The smaller methyl group may allow better fit into hydrophobic pockets but decrease binding affinity compared to halogenated benzyl groups.
b. 1-(4-Chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine
- Structural Differences : Two aryl groups (4-chlorophenyl and 4-fluorophenyl) are attached to the pyrazole ring.
- Implications :
Heterocyclic and Functional Group Variations
a. 1-[(4-(Trifluoromethoxy)phenyl)methyl]-1H-pyrazol-4-amine (CAS 1152841-84-3)
- Structural Differences : The phenyl ring bears a trifluoromethoxy group instead of chloro and fluoro substituents.
- Increased Electron-Withdrawing Effects: The -OCF₃ group may strengthen hydrogen bonding or dipole interactions .
b. 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine
- Structural Differences : The benzyl group lacks a chlorine substituent, retaining only a 4-fluoro group.
- Implications: Reduced Halogen Bonding: The absence of chlorine limits halogen bonding, a critical interaction in some inhibitor-target complexes.
Table: Key Structural and Inferred Properties
| Compound Name | Substituents (Pyrazole) | Benzyl/Phenyl Substituents | Molecular Weight (g/mol) | Key Inferred Properties |
|---|---|---|---|---|
| Target Compound | 4-amine | 4-Cl, 3-F-C₆H₃CH₂ | 255.67* | Moderate lipophilicity, halogen bonding |
| 1-[(2-Cl-4-F-C₆H₃)CH₂]-1H-pyrazol-3-amine | 3-amine | 2-Cl, 4-F-C₆H₃CH₂ | 255.67 | Steric hindrance, reduced solubility |
| 1-(4-Cl-C₆H₄)-4-(4-F-C₆H₄)-1H-pyrazol-5-amine | 5-amine | 4-Cl-C₆H₄, 4-F-C₆H₄ | 287.72 | Enhanced aromatic interactions |
| 1-[(4-OCF₃-C₆H₄)CH₂]-1H-pyrazol-4-amine | 4-amine | 4-OCF₃-C₆H₄CH₂ | 271.22 | High metabolic stability |
*Calculated based on formula C₁₀H₉ClF₂N₃.
Biological Activity
1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole class, characterized by its unique structural features, including a pyrazole ring and a 4-chloro-3-fluorophenyl group. Its molecular formula is C10H9ClFN3, with a molecular weight of 225.65 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
Structural Characteristics
The compound's structure plays a crucial role in its biological activity. The presence of halogen substituents (chlorine and fluorine) on the phenyl ring enhances its reactivity and interaction with various biological targets. The following table summarizes the structural features and comparisons with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-[(4-Chlorophenyl)methyl]-1H-pyrazole | Chlorophenyl group | Different biological activity profiles |
| 1-(3-Fluorophenyl)-pyrazol-5-amines | Fluorinated phenyl ring | Varying receptor interactions |
| 4-Chloro-N-(pyrazolyl)benzamide | Benzamide structure | Distinct pharmacokinetics |
The primary mechanism of action for 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine involves the inhibition of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) , which is part of the RAS/RAF/MEK/ERK signaling cascade. This pathway is critical for cell growth, differentiation, and survival. By inhibiting ERK1/2 activity, this compound disrupts essential cellular processes that can lead to reduced tumor growth and inflammation .
Anti-Cancer Properties
Research indicates that 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine exhibits significant anti-cancer properties. For instance, studies have reported that derivatives of pyrazole compounds can induce apoptosis in cancer cell lines. A notable study found that similar pyrazole derivatives demonstrated IC50 values as low as 0.01 µM against MCF7 cancer cells, indicating potent anti-tumor activity .
Anti-Inflammatory Effects
In addition to its anti-cancer potential, the compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, which can be beneficial in treating conditions characterized by excessive inflammation .
Case Studies
Several studies have explored the biological activities of pyrazole derivatives similar to 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine:
- Xia et al. (2022) : Investigated the antitumor activity of pyrazole derivatives and reported significant cell apoptosis with an IC50 value of approximately 49.85 µM .
- Li et al. (2023) : Reported on the inhibition of Aurora-A kinase by structurally related compounds with IC50 values around 0.16 µM, emphasizing their potential as targeted cancer therapies .
- Fan et al. (2022) : Evaluated cytotoxicity against A549 cell lines and found that certain derivatives induced autophagy without triggering apoptosis, suggesting a unique mechanism of action .
Pharmacokinetics
The pharmacokinetic profile of 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine indicates that it is orally bioavailable, which is advantageous for therapeutic applications . The compound undergoes metabolic transformations that may enhance its efficacy and safety profile.
Q & A
Q. What are the common synthetic routes for 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine, and how is its purity validated?
The synthesis typically involves multi-step protocols, including cyclization and functional group modifications. For example, pyrazole cores are often constructed via condensation reactions using reagents like ethyl acetoacetate or hydrazine derivatives. The 4-amine group may be introduced via nucleophilic substitution or reductive amination. Key intermediates, such as 5-chloro-3-methyl-1-substituted pyrazole-4-carbonyl chloride, are generated through oxidation and acylation steps . Purity validation employs HPLC (≥98% purity thresholds), NMR (for structural confirmation), and mass spectrometry. Residual solvents and byproducts are quantified using GC-MS or LC-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- 1H/13C NMR : Identifies substituent patterns (e.g., aromatic protons, methylene bridges) and confirms regiochemistry.
- IR Spectroscopy : Detects functional groups (e.g., N-H stretches for the amine at ~3300 cm⁻¹).
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions).
- X-ray Powder Diffraction (XRPD) : Assesses crystallinity and polymorphism in bulk samples .
Q. What in vitro assays are used for preliminary biological screening?
Initial screens include:
- Antimicrobial Activity : Broth microdilution assays (MIC determinations) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., IC50 calculations) .
- Receptor Binding : Radioligand displacement assays for σ receptors or tubulin polymerization inhibition .
Advanced Research Questions
Q. How can crystallographic disorder in single-crystal structures of this compound be resolved?
Disorder often arises from flexible substituents (e.g., the chlorophenyl group). Strategies include:
- Using SHELXD (for phase problem resolution) and SHELXL (for refinement) with restraints for anisotropic displacement parameters .
- Applying TWINLAW (in SHELXTL) to handle twinning, common in triclinic systems .
- High-resolution data collection (e.g., synchrotron sources) to improve data-to-parameter ratios (>15:1) .
Q. What methodologies are employed for structure-activity relationship (SAR) studies of pyrazole-4-amine derivatives?
- Substituent Variation : Systematic replacement of the 4-chloro-3-fluorophenyl group with electron-withdrawing/donating groups (e.g., nitro, methoxy) to assess electronic effects .
- Molecular Docking : Using software like AutoDock Vina to predict binding modes to targets (e.g., σ1 receptors or tubulin) .
- Pharmacophore Modeling : Identifying critical features (e.g., hydrogen-bond donors, aromatic π-stacking) using tools like Schrödinger’s Phase .
Q. How can conflicting biological activity data between studies be systematically addressed?
Conflicting results may arise from variations in:
- Compound Purity : Validate via orthogonal methods (e.g., HPLC coupled with charged aerosol detection) .
- Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration).
- Solubility : Use co-solvents (e.g., DMSO ≤0.1%) and confirm stock solution stability via LC-MS .
Q. What strategies optimize metabolic stability for in vivo studies?
- Liver Microsome Assays : Identify metabolic hotspots (e.g., N-dealkylation of the pyrazole-4-amine) using LC-MS/MS .
- Deuterium Incorporation : Stabilize vulnerable positions (e.g., methylene bridges) via deuteration .
- Prodrug Design : Mask polar groups (e.g., amine → carbamate) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
